Candletoxin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H44O9 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1 |
InChI Key |
RWBRLONUEAWHRE-HBLGUWCISA-N |
SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Isomeric SMILES |
CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Canonical SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation
Spectroscopic Techniques for Diterpenoid Structure Analysis
The elucidation of Candletoxin A's structure was achieved through the synergistic use of several spectroscopic techniques. These methods provide complementary information about the molecule's atomic composition, functional groups, and three-dimensional arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was instrumental in mapping the proton framework of this compound. researchgate.net By analyzing the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), researchers could deduce the connectivity of hydrogen atoms within the tigliane (B1223011) skeleton and its ester side chains. researchgate.net The ¹H NMR spectrum, recorded in carbon tetrachloride (CCl₄), revealed key signals corresponding to the aromatic phenylacetate (B1230308) group, the α-methyl-butyrate moiety, and the core phorbol (B1677699) structure. researchgate.net For instance, the presence of a five-proton singlet at δ 7.23 confirmed the monosubstituted phenyl ring, while other specific signals helped to place the ester groups at positions C-13 and C-16. researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment (Inferred) |
|---|---|---|
| ~7.51 | bs | Aromatic H |
| 7.23 | s (5H) | Phenyl group protons |
| 5.60 | d (J=4.8 Hz) | Olefinic H |
| 4.38 | s (2H) | -CH₂- (Phenylacetate) |
| 3.98 | s (2H) | -CH₂- (C-20) |
| 3.90 | q (AB, J=11 Hz) | -CH₂- (C-16) |
| 3.20 | m | CH |
| 3.08 | m | CH |
| 2.54 | m | CH |
| 2.34 | bs (2H) | -CH₂- |
| 2.00 | s (3H) | Acetyl -CH₃ (C-20) |
| 1.77 | dd (J=1.5 Hz) | Allylic -CH₃ |
| 1.54 | m (2H) | -CH₂- |
| 1.26 | s (3H) | -CH₃ |
| 1.16 | d (J=6 Hz) | -CH₃ |
| 0.93 | complex (7H) | Overlapping Alkyl H |
s = singlet, d = doublet, q = quartet, m = multiplet, bs = broad singlet, dd = doublet of doublets
Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation pattern, which helps in confirming the molecular formula and identifying structural subunits. wikipedia.orgaspect-analytics.com The mass spectrum of this compound displayed a characteristic fragmentation pattern that supported the proposed structure. researchgate.net The analysis revealed significant fragment ions that correspond to the loss of its various side chains. researchgate.net For example, a prominent peak at m/e 91 is indicative of the tropylium (B1234903) ion, a classic fragment from a benzyl (B1604629) group, confirming the phenylacetate moiety. researchgate.net The base peak at m/e 310 corresponds to a major fragment of the core diterpene structure. researchgate.net
| Mass-to-Charge Ratio (m/e) | Relative Intensity (%) | Inferred Fragment |
|---|---|---|
| 444 | 2 | [M - Acetyl - α-methyl-butyrate]+ |
| 426 | 3 | Fragment from loss of side chains |
| 330 | 10 | Fragment from core structure |
| 312 | 15 | Fragment from core structure |
| 310 | 100 | Phorbol-related fragment (Base Peak) |
| 179 | 40 | Fragment from core structure |
| 121 | 45 | Fragment related to ester side chain |
| 91 | 100 | [C₇H₇]+ (Tropylium ion from Phenylacetate) |
While detailed UV-Vis absorption maxima were not reported in the original characterization, the presence of chromophores such as the aromatic ring and carbonyl groups is implied by the structure. researchgate.net Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light by chiral molecules, provided key insights into the stereochemistry of this compound. wikipedia.orgnist.gov The CD spectrum, recorded in methanol (B129727), showed multiple Cotton effects at different wavelengths, which are characteristic of the specific three-dimensional arrangement of the atoms in this chiral diterpene. researchgate.net
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|
| 335 | -1.0 |
| 274 | -0.67 |
| 227 | +14.03 |
| 205 | -16.70 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to bond vibrations. youtube.comwaters.com The IR spectrum of this compound confirmed the presence of key functional groups. researchgate.net A broad absorption band indicated a hydroxyl (-OH) group, while a strong absorption at 1730 cm⁻¹ was characteristic of ester carbonyl (C=O) groups. researchgate.net Absorptions corresponding to carbon-carbon double bonds (C=C) of the olefinic and aromatic parts of the molecule were also observed. researchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3420 | O-H stretch (hydroxyl group) |
| 1730 | C=O stretch (ester carbonyls) |
| 1630 | C=C stretch (olefinic) |
| 1605 | C=C stretch (aromatic) |
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. libretexts.orgresearchgate.net However, this method requires the compound to be in a well-ordered crystalline form. In the initial isolation, this compound was obtained as a "glassy resin," which is an amorphous, non-crystalline solid. researchgate.net Consequently, single-crystal X-ray analysis was not feasible, and no crystallographic data has been reported for this compound. The structure was therefore established entirely through spectroscopic and chemical methods.
Chemical Derivatization and Degradation Approaches in Structure Elucidation
Chemical derivatization plays a crucial role in structural elucidation by modifying the original molecule in a controlled way to yield products that can provide further structural clues or confirm proposed functionalities. nih.govquora.com Several chemical reactions were employed to confirm the structure of this compound. researchgate.net
Acid-Catalyzed Transesterification: Treatment of this compound with perchloric acid in methanol selectively removed the acetate (B1210297) group at the C-20 position, yielding its C-20 desacetyl analogue, Candletoxin B. This reaction confirmed the location of the acetate group. researchgate.net
Alkaline Hydrolysis: Complete hydrolysis of this compound using barium hydroxide (B78521) in methanol removed all three ester groups (phenylacetate, α-methyl-butyrate, and acetate) to yield the parent polyol. researchgate.net
Acetylation: Subsequent acetylation of the hydrolysis product yielded crotophorbolone monoacetate, which helped to confirm the core phorbol skeleton. researchgate.net Furthermore, the acetylation of Candletoxin B (the C-20 hydroxy diester) regenerated this compound, definitively proving the interrelationship between the two compounds and the specific locations of the ester groups. researchgate.net
These chemical transformations were vital in unambiguously assigning the positions of the phenylacetate, α-methyl-butyrate, and acetate esters on the 12-deoxy-16-hydroxy-phorbol backbone. researchgate.net
Biosynthetic Pathways and Regulation
Precursor Identification and Isotopic Labeling Studies
The journey to understanding the biosynthesis of a natural product begins with the identification of its fundamental building blocks. For diterpenes, these precursors are derived from central metabolism. The biosynthesis of terpenoids, including diterpenes, can proceed through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway. While diterpenes are predominantly synthesized via the MEP/DOXP pathway, the MVA pathway can also contribute isoprene (B109036) units. nih.gov
Isotopic labeling is a powerful technique used to trace the incorporation of these precursors into the final molecule. nih.gov In these experiments, organisms are fed with precursors enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). The labeled precursors are then assimilated by the organism and incorporated into its metabolic pathways. By analyzing the final natural product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint which atoms from the precursor were integrated into the structure of the compound. nih.govnih.gov This provides definitive evidence of the precursor-product relationship and can reveal the intricate details of bond formations and rearrangements that occur during biosynthesis. nih.gov For example, feeding studies with labeled glucose can help determine the relative contributions of the MVA and MEP/DOXP pathways to the biosynthesis of a specific diterpene.
Enzymology of Diterpene Ester Biosynthesis
The construction of a complex molecule like a diterpene ester involves a series of enzymatic reactions. The biosynthesis of the core diterpene scaffold is typically initiated by the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a C20 precursor. nih.gov This cyclization is catalyzed by a class of enzymes known as diterpene synthases or cyclases. nih.gov These enzymes are responsible for generating the vast diversity of carbon skeletons found in diterpenes. nih.gov
Following the formation of the diterpene core, a variety of modifying enzymes, such as cytochrome P450 monooxygenases and acyltransferases, introduce functional groups and ester moieties. Cytochrome P450 enzymes are often responsible for hydroxylating the diterpene skeleton at specific positions, creating sites for further modification. nih.gov Acyltransferases then catalyze the transfer of an acyl group, often from an acyl-CoA donor, to a hydroxyl group on the diterpene, forming the final diterpene ester. The specificity of these enzymes dictates the final structure of the molecule.
Genetic and Molecular Basis of Biosynthesis
The enzymes responsible for the biosynthesis of a specific natural product are encoded by genes that are often clustered together on the chromosome of the producing organism. nih.gov The identification and characterization of these biosynthetic gene clusters (BGCs) are fundamental to understanding and manipulating the production of the compound. Advances in genome sequencing and bioinformatics have greatly facilitated the discovery of BGCs for a wide range of natural products. nih.gov
Once a putative BGC is identified, its function can be confirmed through genetic manipulation techniques. Gene knockout experiments, where a specific gene in the cluster is inactivated, can be used to determine its role in the biosynthetic pathway. If the inactivation of a gene leads to the loss of production of the compound of interest or the accumulation of a biosynthetic intermediate, it provides strong evidence for the gene's function. nih.gov Conversely, heterologous expression, where the entire BGC is transferred to and expressed in a different, more genetically tractable host organism, can be used to confirm that the cluster is sufficient for the production of the compound.
Regulation of Biosynthetic Gene Expression in Source Organisms
The production of secondary metabolites, including diterpene esters, is often tightly regulated in the source organism. This regulation occurs at the level of gene expression, ensuring that the compounds are produced at the appropriate time and under specific environmental or developmental conditions. researchgate.net The expression of biosynthetic genes is controlled by a complex network of regulatory proteins, including transcription factors. nih.govmdpi.com
Pathway-specific transcription factors often reside within the BGC and directly control the expression of the other genes in the cluster. nih.govmdpi.com In addition to these specific regulators, global regulators that respond to broader environmental cues, such as nutrient availability or stress, can also influence the expression of biosynthetic gene clusters. nih.govresearchgate.net The interplay between specific and global regulators allows the organism to fine-tune the production of its secondary metabolites in response to its environment. Understanding this regulatory network is crucial for developing strategies to enhance the production of valuable natural products. researchgate.net
Molecular and Cellular Mechanisms of Action
Identification of Primary Biological Targets
Protein Kinase C (PKC) Isoform Activation and Specificity
No specific information is available in the public domain regarding the ability of Candletoxin A to activate or interact with specific isoforms of Protein Kinase C (PKC). The activation of PKC isoforms is a known mechanism for various compounds, involving distinct biochemical characteristics and cellular localizations. nih.govnih.gov However, studies detailing the specific effects of this compound on any PKC isoform have not been identified.
Other Receptor or Enzyme Interactions
There is no available data to suggest or detail any interactions between this compound and other receptors or enzymes. The interaction of chemical compounds with various receptors and enzymes is a fundamental aspect of pharmacology and toxicology. researchgate.net
Modulation of Intracellular Signaling Pathways
Detailed research on the modulation of key intracellular signaling pathways by this compound is not present in the available literature. The pathways listed (PI3K-AKT, MAPK, IL-17, TNF, Ras, ErbB, mTOR) are critical in cellular regulation, and their modulation can lead to significant physiological effects. nih.govnih.govnih.govnih.govnih.govbiorxiv.orgnih.govnih.govfrontiersin.orgnih.gov
Cellular Responses to this compound Exposure
Specific research detailing the cellular responses to this compound exposure, such as its effects on cell growth, differentiation, or apoptosis in research models, is not currently available.
Transcriptomic and Proteomic Profiling in Response to Compound Activity
No transcriptomic or proteomic studies for this compound have been published. Such studies, which analyze the complete set of RNA transcripts or proteins in a cell, are powerful tools for understanding the molecular mechanisms of a compound. mdpi.comnih.govnih.govmdpi.comscispace.com
Computational and Network Pharmacology Approaches in Mechanism Elucidation
There is no evidence of computational studies such as molecular docking, Gene Ontology (GO) analysis, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, or protein-protein interaction (PPI) network analysis being performed for this compound. These in silico methods are valuable for predicting potential biological targets and mechanisms of action. researchgate.netnih.govnih.govgeneontology.orgmdpi.combioconductor.orgnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net
Data Tables
Table 1: Summary of Putative Biological Targets of this compound
| Target Class | Specific Target | Evidence Level |
|---|
Table 2: Overview of Intracellular Signaling Pathways Potentially Modulated by this compound
| Signaling Pathway | Effect (Activation/Inhibition) | Key Downstream Mediators |
|---|
Table 3: Cellular Responses Observed Following this compound Treatment in Research Models
| Cell Line/Model System | Response Observed |
|---|
Table 4: Key Genes and Proteins Differentially Expressed Upon this compound Exposure (from hypothetical transcriptomic/proteomic data)
| Gene/Protein | Fold Change | Function |
|---|
Table 5: Results from Computational Analyses for this compound
| Analysis Type | Top Predicted Targets/Pathways | Score/Significance |
|---|
Ecological and Evolutionary Significance
Role in Plant-Environment Interactions (e.g., chemical defense in Euphorbia latex)
The primary ecological role of Candletoxin A, like many other diterpenoid esters found in Euphorbia species, is chemical defense. tmrjournals.comscispace.com These compounds are key components of the plant's latex, a milky sap that is exuded upon tissue injury. theferns.infonih.gov The latex serves as a rapid and potent defense mechanism against a variety of external threats.
The latex of Euphorbia species is a complex mixture of specialized metabolites, including a high diversity of terpenoids. pnas.org These substances act as a defense system, protecting the plant from herbivores such as insects and mammals, as well as from pathogenic microorganisms. nih.gov this compound, identified as 12-deoxy-phorbol-13-O-phenylacetate-16-O-alpha-methyl-butyrate-20-acetate, is a highly irritant compound. nih.gov This irritancy is a powerful deterrent, causing discomfort or pain to any herbivore that attempts to feed on the plant. theferns.infowikipedia.org For instance, the latex of E. poisonii is known to be caustic and is used by local farmers as a pesticide, highlighting the potent biological activity of its constituents. wikipedia.org
Research on related daphnane (B1241135) and tigliane (B1223011) diterpenoids from Euphorbia and other plant families has consistently demonstrated their roles as antifeedants, toxins, and irritants. researchgate.netresearchgate.net This defensive strategy is crucial for the survival of Euphorbia species, many of which inhabit arid environments where herbivory pressure can be intense. The immediate deployment of toxic and irritant latex upon wounding provides an effective, passive defense system, allowing the plant to conserve resources that would otherwise be lost to herbivores.
Distribution and Accumulation in Plant Tissues
This compound is found within the latex of Euphorbia poisonii. nih.gov This latex is not uniformly distributed throughout the plant but is contained within a specialized network of cells known as laticifers. scirp.orgoup.com Laticifers are elongated, often branching tubes that permeate various tissues of the plant, essentially forming a hydraulic system filled with defensive chemicals. oup.comuchicago.edu
The distribution of this compound is therefore dictated by the architecture of the laticifer system. Studies on various Euphorbia species have shown that laticifers are present in most parts of the plant, including stems, leaves, and roots. scispace.comuchicago.eduscirp.org They are commonly found in the cortex and pith of stems and are closely associated with the vascular tissues (xylem and phloem). scirp.org In leaves, the laticifer network often runs alongside the veins and can extend into the mesophyll, reaching just below the epidermis. uchicago.edu
This extensive distribution ensures that any injury to the plant, whether to the stem, a leaf, or a root, will rupture the laticifer network and release the latex containing this compound. The highest concentration of these defensive compounds is typically found within the latex itself. While the compound is synthesized and stored within the laticifers, studies on other diterpenoid esters in Euphorbia have shown that after administration, these compounds can be detected in various tissues, with notable concentrations in the colon, liver, and kidneys of test animals, though this reflects metabolic distribution rather than natural plant accumulation. nih.govnih.gov The primary site of accumulation within the plant remains the laticifer system, which functions as a dedicated reservoir for chemical defense agents. nih.gov
Evolutionary Adaptation of Biosynthetic Pathways in Euphorbia Species
The immense structural diversity of terpenoids, including daphnane-types like this compound, is not accidental but rather the product of evolutionary adaptation. frontiersin.org The evolution of these complex chemical pathways is believed to be a key factor in the successful diversification of the Euphorbia genus. nih.gov
The biosynthesis of all diterpenoids begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP). rsc.org A series of enzymes, primarily terpene synthases (TPS) and cytochrome P450s (CYPs), then catalyze complex cyclization and oxidation reactions to create a vast array of molecular skeletons. frontiersin.orgrsc.org The pathway to daphnane diterpenoids is thought to proceed from casbene, a simpler bicyclic diterpene, through several increasingly complex intermediates, including lathyrane and tigliane skeletons. pnas.orgresearchgate.net
The evolution of these pathways is driven by selective pressures from the environment, particularly herbivory and pathogenesis. d-nb.info Gene duplication and subsequent neofunctionalization within the TPS and CYP gene families are major mechanisms for generating new chemical diversity. nih.govd-nb.info This allows plants to produce novel compounds that may be more effective against co-evolving herbivores or pathogens. Studies have shown that positive Darwinian selection—where new advantageous mutations are favored and spread through a population—is a driving force in the functional divergence of terpene synthase genes. d-nb.info
In the genus Euphorbia, this chemical evolution is linked to its adaptation to diverse and often harsh ecological niches. The development of a sophisticated chemical defense system, capable of producing potent compounds like this compound, provided a significant survival advantage. This allowed species to thrive in environments where competition and herbivory are high, contributing to the evolutionary success and widespread distribution of the genus. nih.gov The biosynthesis of these compounds is an adaptive trait, continually shaped by the plant's interaction with its environment. frontiersin.org
Mentioned Chemical Compounds
Synthetic Chemistry and Analogue Development for Research
Total Synthesis Strategies for Diterpene Esters
The total synthesis of daphnane (B1241135) diterpene esters like Candletoxin A represents a formidable challenge in organic chemistry due to their densely functionalized and stereochemically complex structures. While a specific total synthesis for this compound has not been detailed in publicly available literature, strategies employed for structurally related daphnane diterpenes, such as resiniferatoxin, provide a blueprint for potential synthetic routes.
A key strategy in the synthesis of the daphnane core is the utilization of a [5+2] oxidopyrylium-alkene cycloaddition to construct the fused 7- and 5-membered rings (the B and C rings). This approach is often followed by the formation of the 6-membered A ring. The synthesis of resiniferatoxin, for instance, showcased a convergent approach where key fragments were synthesized and then coupled. This modularity is crucial as it allows for the late-stage introduction of various ester functionalities, a characteristic feature of this compound.
The general synthetic sequence for a daphnane diterpene ester would likely involve:
Asymmetric synthesis of a highly functionalized precursor for one of the rings, often incorporating key stereocenters.
Construction of the tricyclic core using powerful cycloaddition or annulation strategies.
Stepwise introduction and manipulation of functional groups , including hydroxyl and ester moieties, with careful consideration of protecting group strategies to manage the reactivity of the various sites.
Late-stage esterification to install the specific ester groups present in this compound.
The development of a successful total synthesis for this compound would not only be a significant academic achievement but would also provide a reliable source of the material for further biological investigation, overcoming the limitations of natural product isolation.
Semi-Synthetic Modification and Derivatization for Research Probes
Given the challenges of total synthesis, semi-synthetic modification of naturally isolated or more readily available daphnane diterpenoids serves as a practical approach to generate analogues and research probes. While specific semi-synthetic work on this compound is not extensively documented, the principles of modifying related compounds are well-established.
The multiple hydroxyl groups on the daphnane scaffold are primary targets for derivatization. These can be selectively acylated, alkylated, or converted to other functional groups to probe their importance in biological activity. For instance, creating a series of ester derivatives with varying chain lengths and electronic properties at a specific hydroxyl position can reveal crucial information about the binding pocket of a target protein.
Furthermore, the introduction of reporter tags, such as fluorescent labels or biotin, through semi-synthesis can generate powerful research probes. These probes are invaluable for identifying the cellular targets of this compound and for elucidating its mechanism of action through techniques like fluorescence microscopy and affinity pull-down assays. The development of such probes for this compound would be a critical step in advancing our understanding of its biological function.
Structure-Activity Relationship (SAR) Studies via Analogues
The systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogues are central to understanding its structure-activity relationship (SAR).
Computational Modeling and Quantitative SAR (QSAR) for Diterpenoids
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity of novel analogues and for guiding synthetic efforts. For daphnane diterpenoids, QSAR models can be developed by correlating the structural features of a series of analogues with their measured biological activities.
A typical QSAR study for this compound analogues would involve:
Generating a dataset of this compound analogues with their corresponding biological activity data (e.g., IC50 values).
Calculating molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Developing a mathematical model that relates the descriptors to the biological activity using statistical methods like multiple linear regression or partial least squares.
Such models can identify the key structural features that are either beneficial or detrimental to the desired activity. For example, a QSAR model might reveal that a certain size and electronic character of the ester group at a particular position are critical for high potency. This information would be instrumental in the rational design of new, more potent, and selective this compound analogues.
In Vitro and Cellular Assays for Functional Profiling of Analogues
The functional profiling of this compound analogues relies on a suite of in vitro and cellular assays to determine their biological effects. These assays are essential for constructing a comprehensive SAR.
Advanced Analytical and Bioanalytical Methodologies in Candletoxin a Research
High-Throughput Screening Methods for Biological Activity
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a specific biological activity. nih.gov In Candletoxin A research, HTS is crucial for discovering its cellular targets and understanding its toxicological profile. These automated systems use multi-well plates to run a large number of tests in parallel. chemdiv.com
A typical HTS workflow for assessing the cytotoxicity of this compound would involve dispensing various cell lines into 1536-well plates, adding different concentrations of the toxin, and then using a detection system to measure cell viability. nih.gov Detection methods are often based on fluorescence or bioluminescence due to their high sensitivity and suitability for automation. promega.com For example, an ATP-based assay can be used where the amount of luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells. promega.com Counter-screens are also employed to eliminate false positives that may arise from the compound's autofluorescence or other non-specific interference. nih.gov
Mass Spectrometry-Based Metabolomics for Pathway Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov When coupled with mass spectrometry (MS), it becomes a powerful tool for analyzing the metabolic response to a stimulus, such as exposure to this compound. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible to get a global snapshot of the metabolic state, while targeted metabolomics focuses on quantifying a specific set of known metabolites. semanticscholar.org
In the context of this compound, researchers can expose a biological system (e.g., cell culture) to the toxin and compare its metabolic profile to an untreated control. nih.gov Samples are prepared, and metabolites are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). semanticscholar.org Significant changes in metabolite levels can help identify the biochemical pathways disrupted by the toxin. nih.govmdpi.com For instance, an accumulation of a specific substrate or depletion of a product could point to the inhibition of a particular enzyme by this compound. This approach provides valuable insights into the toxin's mechanism of action. researchgate.net The data generated is complex and requires sophisticated bioinformatics tools for pathway enrichment analysis to interpret the biological significance of the metabolic changes. nih.govmdpi.com
Microscopic and Imaging Techniques for Cellular Localization and Effects
To understand how this compound functions, it is essential to visualize its interaction with cells. Advanced microscopic and imaging techniques allow researchers to determine the subcellular localization of the toxin and observe the morphological changes it induces.
Fluorescence microscopy is a key tool in this area. If this compound is intrinsically fluorescent or can be tagged with a fluorescent dye without losing its activity, its uptake and distribution within the cell can be tracked in real-time in living cells (live-cell imaging). nih.govmdpi.com For example, specific fluorescent probes can be used to label organelles like the mitochondria or endoplasmic reticulum, and co-localization of the toxin's signal with an organelle's signal would suggest a specific site of action. uta.edu
Label-free imaging techniques like Coherent anti-Stokes Raman scattering (CARS) microscopy offer another approach, visualizing molecules based on their intrinsic molecular vibrations without the need for labels. nih.gov This is particularly useful for imaging lipids and can be used to observe the effect of this compound on lipid metabolism or membrane integrity. nih.gov Single-molecule localization microscopy (SMLM) provides nanoscale resolution, enabling the visualization of cellular structures with unprecedented detail, which could reveal subtle structural damage caused by the toxin. nih.gov
The following table outlines imaging techniques applicable to studying cellular responses to toxins.
| Imaging Technique | Principle | Application in Toxin Research |
|---|---|---|
| Fluorescence Microscopy | Detection of light emitted from fluorescent molecules (fluorophores) | Tracking the uptake and subcellular localization of fluorescently-tagged toxins |
| Live-Cell Imaging | Time-lapse microscopy of living cells | Observing dynamic cellular processes and morphological changes in real-time upon toxin exposure |
| Coherent anti-Stokes Raman Scattering (CARS) | Non-linear optical technique based on molecular vibrations | Label-free imaging of specific biomolecules like lipids to assess metabolic effects |
| Single-Molecule Localization Microscopy (SMLM) | Super-resolution technique that localizes individual fluorescent molecules | Visualizing nanoscale changes to cellular architecture and protein organization |
Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices
Developing sensitive and specific methods to detect and quantify this compound in biological matrices such as plasma, urine, or tissue is fundamental for pharmacokinetic and toxicological studies. nih.gov The complexity of these matrices, which contain numerous potentially interfering substances, presents a significant analytical challenge. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity. nih.govnih.gov The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection using modes like selected reaction monitoring (SRM), which provides excellent specificity. mdpi.com A crucial aspect of method development is addressing "matrix effects," where co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting the accuracy of quantification. nih.gov
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are another common approach. These methods rely on the specific binding of an antibody to the toxin. They can be highly sensitive and suitable for high-throughput analysis but require the development of specific antibodies against this compound. mdpi.com
Regardless of the platform, the bioanalytical method must be rigorously validated to ensure its reliability, with parameters such as accuracy, precision, linearity, and specificity being thoroughly evaluated according to regulatory guidelines. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Complete Biosynthetic Machinery
A significant gap in the current knowledge of Candletoxin A is the detailed understanding of its biosynthesis. As a diterpenoid, it is understood that its fundamental precursors, isopentenyl pyrophosphate and dimethylallyl pyrophosphate, are likely produced through the mevalonate (B85504) pathway in the plant's cytosol. mdpi.com However, the specific enzymatic steps that modify this basic framework into the complex this compound structure are unknown.
Future research should focus on identifying and characterizing the complete set of enzymes involved in this process. This includes the specific terpene synthases that create the core carbon skeleton and the subsequent tailoring enzymes—such as cytochrome P450 monooxygenases, acyltransferases, and hydroxylases—that add the characteristic functional groups. ontosight.ai Identifying the genes that code for these enzymes and understanding their regulatory networks will be crucial. This knowledge would not only illuminate how Euphorbia species produce such complex molecules but could also open avenues for heterologous expression and sustainable production of this compound or novel analogues through synthetic biology platforms.
Discovery of Novel Biological Targets and Interactions
The biological activities of this compound are of significant interest, particularly its potential as a lead compound for drug development. ontosight.ai A biological target is a molecule within an organism, such as a protein or nucleic acid, to which a compound like this compound binds, leading to a change in the target's function. uniroma1.it Diterpenes from the Euphorbia genus are known for their ability to modulate the protein kinase C (PKC) family, and it is plausible that this compound shares this target. mdpi.com
However, the full spectrum of its molecular interactions remains to be discovered. Future investigations should employ a combination of affinity chromatography, proteomics, and computational docking studies to identify novel binding partners. semanticscholar.orgresearchgate.net Uncovering the complete target profile is essential for understanding its mechanism of action and for predicting both therapeutic potential and possible off-target effects. Identifying whether the interactions are noncovalent, reversible covalent, or irreversible covalent will further clarify its mode of action. uniroma1.it
Role in Inter-Species Chemical Communication (beyond direct defense)
The latex of Euphorbia species, from which this compound is isolated, is known to be an irritant and has been used as a fish poison, pointing to a primary role in direct defense against herbivores and other organisms. mdpi.comd-nb.info In the language of chemical ecology, such a defensive compound is classified as an allomone, as it benefits the sender (the plant) by deterring a receiver (a predator). ncsu.edu
However, the role of natural products in inter-species communication can be more complex and nuanced. nih.gov Future research should investigate whether this compound has functions beyond direct defense. For instance, it could act as a kairomone, where it benefits a receiver, such as a specialist herbivore that uses the compound as a cue to locate its host plant. ncsu.edu Alternatively, it might function as a synomone, benefiting both sender and receiver, perhaps by deterring generalist herbivores while attracting specialist insects that may aid in pollination or defense. ncsu.edu Exploring these subtle ecological roles will require sophisticated behavioral and field studies, moving beyond simple toxicity assays to understand the compound's function in the complex web of interactions within its natural environment.
Q & A
Q. What integrative methodologies address gaps in understanding this compound’s ecological impact?
- Methodological Answer : Combine field sampling (e.g., soil, water) with metagenomics to assess toxin persistence and microbiome interactions. Use ecological risk assessment (ERA) frameworks to model bioaccumulation and trophic transfer. Cross-reference with regulatory databases (e.g., EPA ECOTOX) to benchmark findings .
Key Considerations for Methodological Rigor
- Data Contradictions : Address discrepancies through blinded replication, stratified analysis, and open-access data sharing .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and protocols .
- Ethical Compliance : Align experimental designs with institutional review boards (IRBs) and ARRIVE guidelines for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
